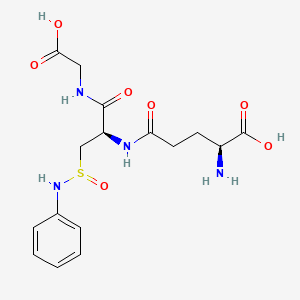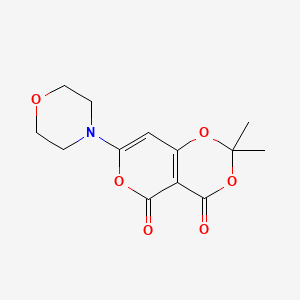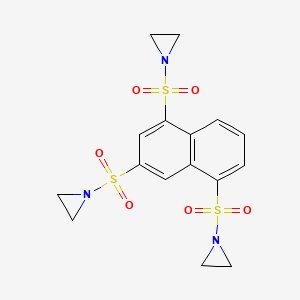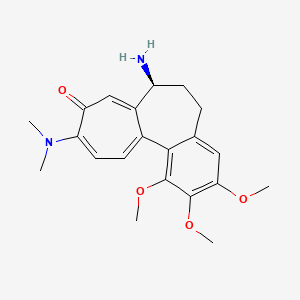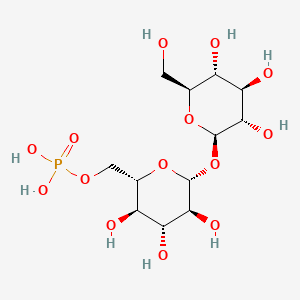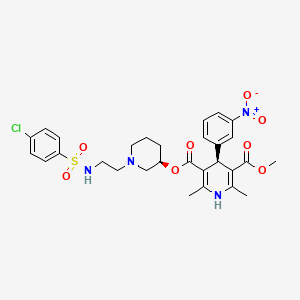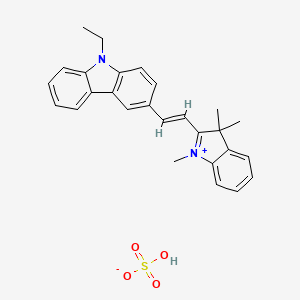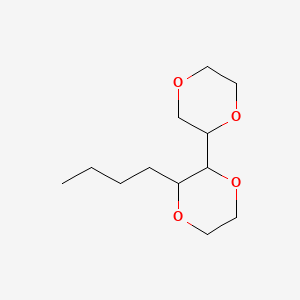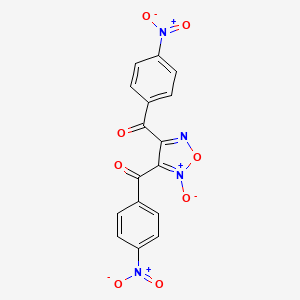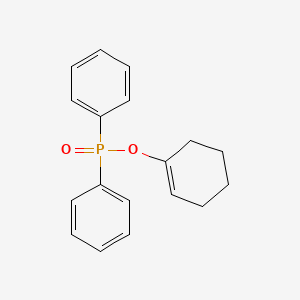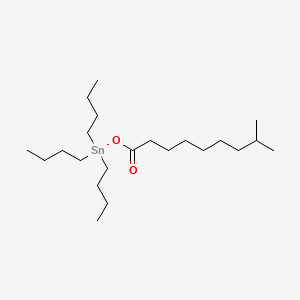
Tributyl(isodecanoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(isodecanoyloxy)stannane is an organotin compound with the molecular formula C22H46O2Sn and a molecular weight of 461.309 g/mol . It is a chemical substance that belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(isodecanoyloxy)stannane can be synthesized through the reaction of tributyltin oxide with isodecanoic acid under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(isodecanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isodecanoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Tributyl(isodecanoyloxy)stannane has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of tributyl(isodecanoyloxy)stannane involves its ability to participate in radical reactions and form stable organotin intermediates. These intermediates can undergo further transformations, leading to the formation of various products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, facilitating a range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(isodecanoyloxy)stannane can be compared with other organotin compounds, such as:
- Tributyltin hydride
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl(methacryloyloxy)stannane
- Tributyl(oleoyloxy)stannane
Uniqueness
What sets this compound apart from similar compounds is its specific ester functional group, which imparts unique reactivity and properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93965-27-6 |
|---|---|
Molekularformel |
C22H46O2Sn |
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
tributylstannyl 8-methylnonanoate |
InChI |
InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
XZEOTXSVDUUCDW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


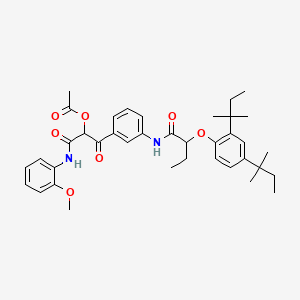
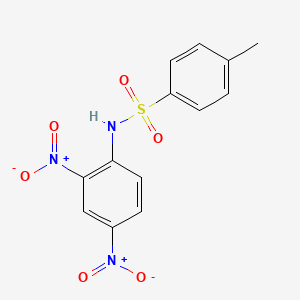
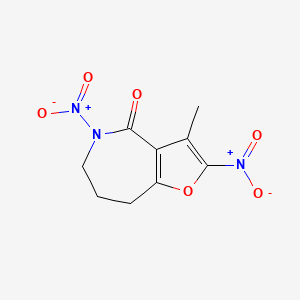
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
